(S)-2-Hydroxypropyl benzoate
Overview
Description
(S)-2-Hydroxypropyl benzoate is an organic compound that belongs to the class of esters. It is derived from benzoic acid and (S)-2-hydroxypropanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-Hydroxypropyl benzoate can be synthesized through the esterification reaction between benzoic acid and (S)-2-hydroxypropanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reactants to combine and form the ester.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. After the reaction, the product is purified through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxypropyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and (S)-2-hydroxypropanol.
Reduction: Reduction reactions can convert the ester group into an alcohol group, forming (S)-2-hydroxypropyl alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid and (S)-2-hydroxypropanol.
Reduction: (S)-2-Hydroxypropyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(S)-2-Hydroxypropyl benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Hydroxypropyl benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and (S)-2-hydroxypropanol, which can then interact with various biological molecules. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in hydrophobic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: An ester derived from benzoic acid and ethanol.
Methyl benzoate: An ester derived from benzoic acid and methanol.
Benzyl benzoate: An ester derived from benzoic acid and benzyl alcohol.
Uniqueness
(S)-2-Hydroxypropyl benzoate is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence the compound’s reactivity and interactions with other molecules, making it distinct from other benzoate esters.
Properties
IUPAC Name |
[(2S)-2-hydroxypropyl] benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(11)7-13-10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYRDAWUOAHQIE-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC(=O)C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141396-05-6 | |
Record name | 2-Hydroxypropyl benzoate, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141396056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HYDROXYPROPYL BENZOATE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y15C47H14D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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